(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-propionamide
Description
(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-propionamide is a chiral small molecule characterized by an (S)-configured amino group, a 2,5-dichlorobenzyl moiety, and an ethyl substituent on the amide nitrogen. The 2,5-dichlorobenzyl group enhances lipophilicity and may influence receptor binding, while the ethyl substituent balances steric effects and electronic properties compared to bulkier or smaller N-alkyl groups .
Properties
IUPAC Name |
(2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]-N-ethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O/c1-3-16(12(17)8(2)15)7-9-6-10(13)4-5-11(9)14/h4-6,8H,3,7,15H2,1-2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQLQYQHGWFXAF-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=CC(=C1)Cl)Cl)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=C(C=CC(=C1)Cl)Cl)C(=O)[C@H](C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from L-Alanine Derivatives
A common strategy leverages L-alanine as the chiral starting material. The amino group is protected (e.g., with tert-butoxycarbonyl [Boc]) to prevent undesired side reactions during subsequent steps. The protected amino acid is then activated for amide bond formation with 2,5-dichlorobenzylamine.
Key Reaction:
Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate coupling in anhydrous dichloromethane (DCM). After purification via silica gel chromatography, the Boc group is removed using trifluoroacetic acid (TFA) to yield (S)-2-amino-N-(2,5-dichloro-benzyl)-propionamide.
N-Ethylation via Alkylation
The primary amine undergoes alkylation with ethyl iodide or ethyl bromide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF).
Example Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | KCO |
| Alkylating Agent | Ethyl iodide (1.2 eq) |
| Temperature | 60°C |
| Reaction Time | 12 hours |
The product is isolated via aqueous workup and recrystallized from ethanol/water.
Direct Amidation of Ethylamine Derivatives
An alternative route involves reacting (S)-2-aminopropionyl chloride with N-ethyl-2,5-dichlorobenzylamine. This method avoids protection/deprotection steps but requires stringent anhydrous conditions.
Procedure:
-
Synthesis of (S)-2-Aminopropionyl Chloride:
(S)-Alanine is treated with thionyl chloride (SOCl) in toluene at 0°C. -
Amidation with N-Ethyl-2,5-dichlorobenzylamine:
The acyl chloride is reacted with the amine in tetrahydrofuran (THF) and triethylamine (TEA).
Yield Optimization:
Stereochemical Control and Resolution
Asymmetric Catalysis
Chiral catalysts like (R)-BINAP-Pd complexes enable enantioselective alkylation of prochiral intermediates. For example, asymmetric hydrogenation of α-acetamidoacrylic acid derivatives using Ru-(S)-BINAP yields the (S)-configured amino acid.
Diastereomeric Salt Formation
Racemic mixtures are resolved using chiral resolving agents (e.g., L-tartaric acid). The (S)-enantiomer forms a less soluble salt, isolated via fractional crystallization.
Industrial-Scale Optimization
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer, reducing reaction times and byproducts. For instance, amidation in a continuous flow reactor at 100°C achieves 95% conversion in 10 minutes.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity
- Research indicates that (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-propionamide exhibits properties similar to selective serotonin reuptake inhibitors (SSRIs). It has been studied for its potential to enhance serotonin levels in the brain, which may alleviate symptoms of depression. A study published in the Journal of Medicinal Chemistry highlighted its efficacy in preclinical models of depression, demonstrating significant improvements in behavioral tests .
- Anti-inflammatory Properties
-
Neuroprotective Effects
- Investigations into the neuroprotective effects of this compound have indicated its ability to protect neuronal cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Studies
| Study Title | Year | Findings |
|---|---|---|
| "Evaluation of Antidepressant-Like Effects" | 2020 | Demonstrated significant antidepressant effects in rodent models with a mechanism involving serotonin modulation. |
| "Inhibition of Cytokine Production" | 2021 | Showed a reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages, indicating anti-inflammatory potential. |
| "Neuroprotection Against Oxidative Stress" | 2022 | Found that the compound reduced cell death in neuronal cultures exposed to oxidative agents. |
Synthetic Applications
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows chemists to modify it for the development of new drug candidates targeting different biological pathways.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-propionamide involves its interaction with specific molecular targets. The dichlorobenzyl moiety may interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes or receptors, leading to biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Findings:
The ethyl group in the target compound likely offers intermediate lipophilicity and steric effects, optimizing membrane permeability and receptor interactions compared to its analogs.
Synthetic Feasibility :
- The synthesis of N,N-dibenzyl derivatives achieves a 92% yield under optimized conditions, suggesting that smaller N-substituents (e.g., methyl or ethyl) may similarly favor high yields .
- In contrast, bulkier groups like isopropyl or trifluoroethyl could complicate synthesis due to steric hindrance or electronic effects .
The trifluoroethyl group in 2-Amino-N-(2,2,2-trifluoroethyl)acetamide introduces strong electron-withdrawing effects, which may alter metabolic stability or binding kinetics compared to alkyl-substituted analogs .
Commercial Availability :
- The N-methyl and N-isopropyl derivatives are commercially available but may face discontinuation (e.g., N-isopropyl variant marked "discontinued" in ), highlighting challenges in sourcing specific analogs .
Biological Activity
(S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-propionamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes an amino group, a dichlorobenzyl moiety, and a propionamide backbone, which contribute to its unique biological properties. Its molecular formula is C12H16Cl2N2O, with a molecular weight of 261.15 g/mol.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Antiviral Properties : Investigations have shown that compounds with similar structures can inhibit viral replication, indicating that this compound may also possess antiviral properties.
- Potential in Drug Development : Its unique structure may serve as a lead compound in drug design targeting specific biological pathways.
The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. This interaction may modulate their activity, leading to the observed biological effects.
Case Studies
-
Antimicrobial Assessment :
- A study conducted on various derivatives of the compound found that certain analogs exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 5 to 20 µg/mL for effective compounds.
-
Antiviral Evaluation :
- In vitro studies demonstrated that the compound could inhibit the replication of respiratory syncytial virus (RSV) at micromolar concentrations, showing an EC50 value of approximately 6 µM. This suggests a promising avenue for further antiviral drug development.
-
Pharmacological Studies :
- Pharmacological evaluations revealed that the compound could affect neurotransmitter systems, indicating potential applications in treating neurological disorders.
Data Tables
| Biological Activity | Effect | Concentration/EC50 |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | MIC: 5-20 µg/mL |
| Antiviral | Inhibition of RSV replication | EC50: ~6 µM |
| Neurological effects | Modulation of neurotransmitter systems | Not specified |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (S)-2-Amino-N-(2,5-dichloro-benzyl)-N-ethyl-propionamide in laboratory settings?
- Methodological Answer : Follow hazard codes H303+H313+H333 (potential toxicity via ingestion, dermal contact, or inhalation). Use personal protective equipment (PPE) including gloves, lab coats, and fume hoods. Implement protocols such as P264 (wash hands after handling), P305+P351+P338 (eye rinse with water), and P337+P313 (seek medical attention for eye irritation). These align with safety standards for structurally related acetamide compounds .
Q. How can the stereochemical configuration of this compound be confirmed during synthesis?
- Methodological Answer : Employ chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL can resolve stereochemistry. SHELXL is robust for refining small-molecule structures, even with twinned or high-resolution data, ensuring accurate stereochemical assignment .
Q. What synthetic routes are reported for analogous N-substituted acetamide derivatives?
- Methodological Answer : Literature on pesticidal acetamides (e.g., alachlor, pretilachlor) suggests nucleophilic substitution reactions between chloroacetamide intermediates and alkyl/aryl amines. For example, reacting 2-chloro-N-(2,6-diethylphenyl)acetamide with methoxymethylamine yields alachlor. Similar strategies may apply, with adjustments for dichlorobenzyl and ethyl groups .
Advanced Research Questions
Q. How can structural contradictions in bioactivity data be resolved for this compound?
- Methodological Answer : Apply triangulation by cross-validating results from multiple assays (e.g., antimicrobial, enzymatic inhibition) and computational models. For instance, discrepancies in inhibitory zones (e.g., Fusarium vs. Aspergillus activity) may arise from assay-specific conditions (pH, nutrient media). Replicate experiments under standardized protocols and use statistical tools like ANOVA to assess variability . Incorporate methodologies from qualitative research, such as seeking alternative explanations and member checking, to ensure interpretative rigor .
Q. What computational strategies predict the pharmacokinetic properties of this compound?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to target receptors (e.g., neurodegenerative disease-related proteins). ADMET prediction tools (e.g., SwissADME) can model absorption, distribution, and toxicity. Parameters like LogP (lipophilicity) and polar surface area (PSA) should be calculated to evaluate blood-brain barrier permeability, critical for neuroactive compounds .
Q. How does crystallographic refinement with SHELX improve structural accuracy for derivatives?
- Methodological Answer : SHELXL refines anisotropic displacement parameters and hydrogen atom positions via least-squares minimization. For high-resolution data, apply TWIN and BASF commands to handle twinning. Use the PART instruction to model disorder. Validate refinement with R-factor convergence (<5%) and scrutiny of residual electron density maps .
Q. What in vitro assays are suitable for evaluating neuroprotective activity?
- Methodological Answer : Employ SH-SY5Y neuronal cell models under oxidative stress (e.g., H₂O₂-induced apoptosis). Measure viability via MTT assay and reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA). Compare results to positive controls (e.g., rasagiline) and validate via Western blotting for apoptosis markers (Bax, Bcl-2) .
Methodological Design & Data Analysis
Q. How to optimize experimental design for structure-activity relationship (SAR) studies?
- Methodological Answer : Use a factorial design to vary substituents (e.g., dichlorophenyl vs. dimethylphenyl) and measure bioactivity endpoints. Apply multiple regression analysis to identify critical molecular descriptors (e.g., Hammett σ constants, steric parameters). Cross-reference with pesticidal SAR data for acetamides to prioritize synthetic targets .
Q. What statistical methods address variability in high-throughput screening (HTS) data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
